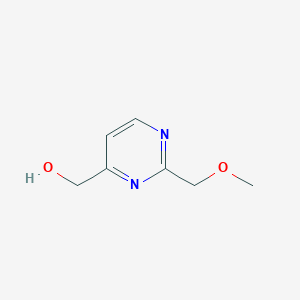
(2-(Methoxymethyl)pyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Methoxymethyl)pyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 1343993-04-3 . It has a molecular weight of 154.17 and its IUPAC name is [2-(methoxymethyl)-4-pyrimidinyl]methanol . It is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2/c1-11-5-7-8-3-2-6 (4-10)9-7/h2-3,10H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-(Methoxymethyl)pyrimidin-4-yl)methanol” is a liquid at room temperature . It has a molecular weight of 154.17 .Applications De Recherche Scientifique
Synthetic Pathways and Intermediate Roles
- Formation of Heterocyclic Compounds : The chemical behavior of similar pyrimidine derivatives in reactions with activated alkynes in methanol has been studied, leading to a mixture of heterocyclic compounds. This research demonstrates the utility of pyrimidine derivatives as intermediates in synthesizing complex heterocyclic structures, which are often found in pharmaceuticals (Voskressensky et al., 2011).
Medicinal Chemistry Applications
- Imaging Agents for Parkinson's Disease : A study focused on synthesizing a new potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, utilizing a precursor that could be related to the (2-(Methoxymethyl)pyrimidin-4-yl)methanol structure. This work highlights the role of pyrimidine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Catalytic Applications and Material Science
- Metal Coordination and Catalysis : Research involving nucleophilic additions to pyrimidine derivatives for in situ ligand synthesis during metal cluster formation showcases the importance of pyrimidine derivatives in constructing complex metal-organic frameworks with potential applications in catalysis and material science (Zheng & Hu, 2021).
Analytical Chemistry
- HPLC Method Development : The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent illustrate the analytical chemistry applications of pyrimidine derivatives. Such methodologies are crucial for ensuring the purity and safety of pharmaceutical compounds (Severina et al., 2021).
Chemical Structure and Properties
- Structural Investigation : Studies on the crystal structure of pyrimidine derivatives provide insight into their molecular geometry, which is essential for understanding their reactivity and interactions with biological targets. Such information is vital for drug design and development (Akkurt et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(methoxymethyl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-7-8-3-2-6(4-10)9-7/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPYHNDLFMRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methoxymethyl)pyrimidin-4-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)
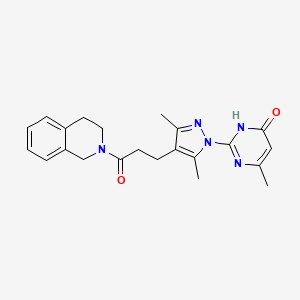
![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)
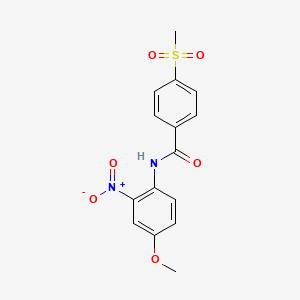
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
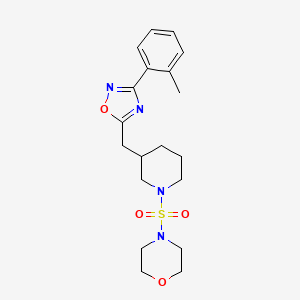
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)
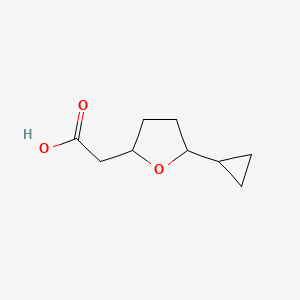
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)
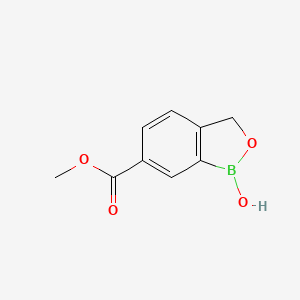
![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)
![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)